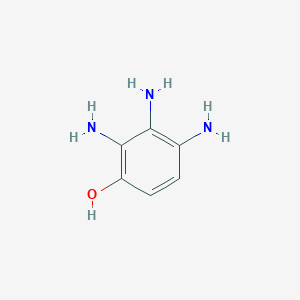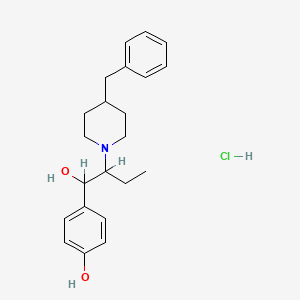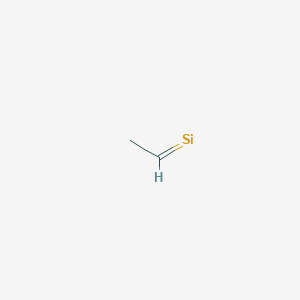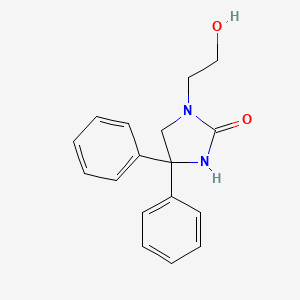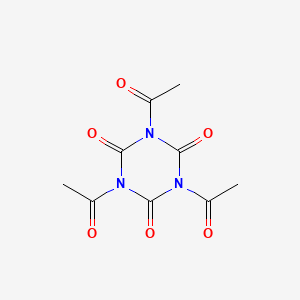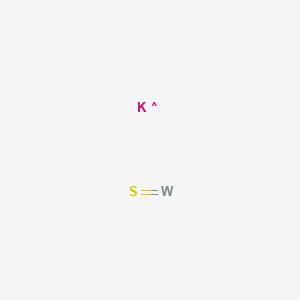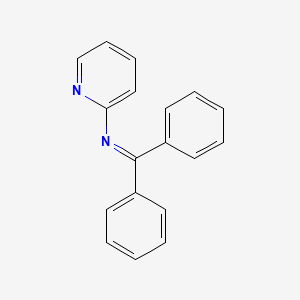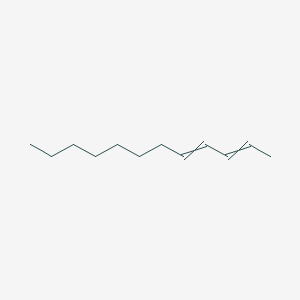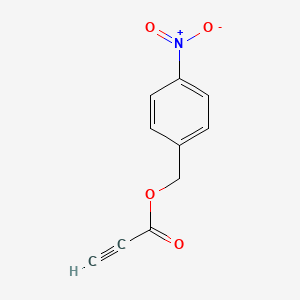
1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated naphthalene derivatives.
Applications De Recherche Scientifique
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins .
Mécanisme D'action
The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simpler conjugated diene with similar reactivity.
2,3-Dimethyl-1,3-butadiene: A substituted butadiene with enhanced stability.
Vinylcyclohexene: Another conjugated diene used in similar applications .
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
31540-91-7 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2 |
Clé InChI |
FNNUMAVZRVMUJR-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


